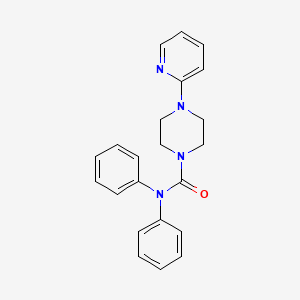

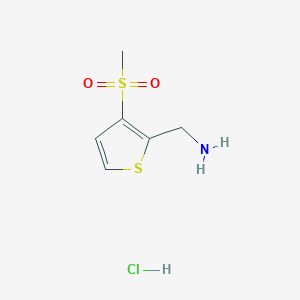

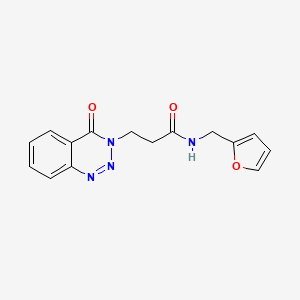

![molecular formula C20H17N5OS B2536992 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 852372-34-0](/img/structure/B2536992.png)

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, related compounds such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo[4,3-a]pyrimidines have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of related compounds. It likely contains a phenyl ring, a 1,2,4-triazole ring, a pyridazine ring, a thio group, and an acetamide group .Scientific Research Applications

Synthesis and Insecticidal Assessment

One research avenue explores the synthesis of innovative heterocycles incorporating a thiadiazole moiety. A study utilized a precursor similar to the compound of interest for the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and others. These synthesized compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis , indicating potential agricultural applications (Fadda et al., 2017).

Antiviral Activity

Another study focused on the synthesis of novel triazolo[4,3-b]pyridazine derivatives as potential antiviral agents. The research found some derivatives to exhibit promising antiviral activity against hepatitis A virus (HAV), suggesting potential applications in antiviral drug development (Shamroukh & Ali, 2008).

Antimicrobial Activity

Research on the synthesis of novel 1,2,4-triazoles, [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles, and [1,2,4]triazolo[3,4-b] [1,3,4] thiadiazines highlighted the conversion of 2-(p-tolylthio)acetohydrazide into compounds with significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Abbady, 2014).

Antiasthma Agents

A different study prepared triazolo[1,5-c]pyrimidines as potential antiasthma agents, utilizing the human basophil histamine release assay. These compounds showed activity as mediator release inhibitors, indicating potential therapeutic applications in asthma treatment (Medwid et al., 1990).

Chemical and Pharmacological Activities

Further research into heterocyclic o-Aminonitriles led to the synthesis of novel pyrazolo[3,4-d]-pyrimidines, expected to possess considerable chemical and pharmacological activities, showcasing the compound's utility in medicinal chemistry (Al-Afaleq & Abubshait, 2001).

properties

IUPAC Name |

N-(4-methylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5OS/c1-14-7-9-16(10-8-14)21-18(26)13-27-19-12-11-17-22-23-20(25(17)24-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRUHBRQSADOBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

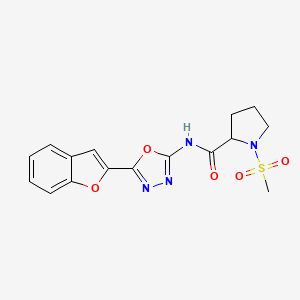

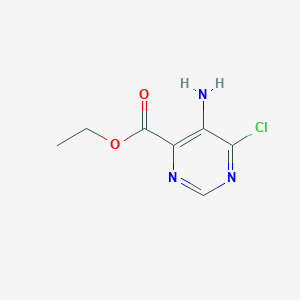

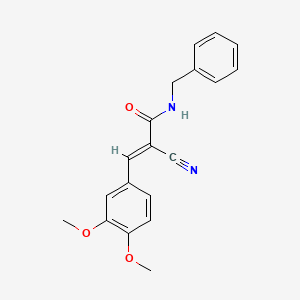

![3-[(6-Methylpyrazin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2536911.png)

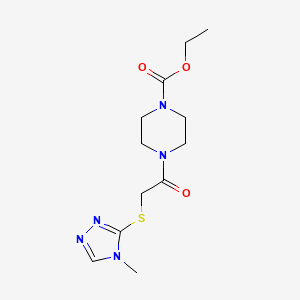

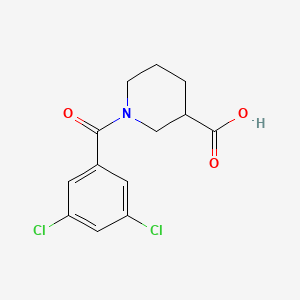

![N-(4-chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2536918.png)

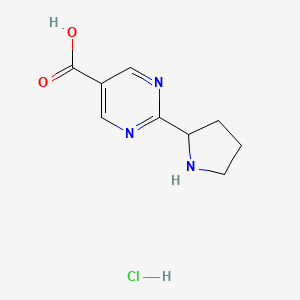

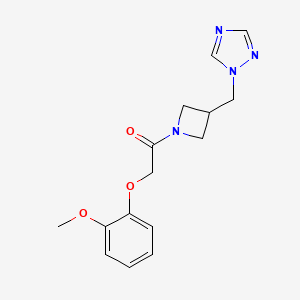

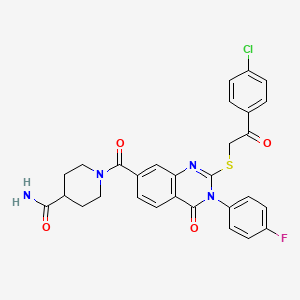

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)